N-cyclooctyl-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide
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Overview
Description
N-cyclooctyl-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the thiazole ring using phenylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Cyclooctyl Group: The cyclooctyl group can be introduced via nucleophilic substitution reactions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group is known to enhance binding affinity to certain biological targets, while the thiazole ring can participate in various biochemical interactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
N-cyclooctyl-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its cyclooctyl group, in particular, differentiates it from other thiazole derivatives, potentially offering unique pharmacokinetic properties.
Properties
Molecular Formula |
C19H25N3O3S2 |
---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
2-(benzenesulfonamido)-N-cyclooctyl-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H25N3O3S2/c1-14-17(18(23)21-15-10-6-3-2-4-7-11-15)26-19(20-14)22-27(24,25)16-12-8-5-9-13-16/h5,8-9,12-13,15H,2-4,6-7,10-11H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
AAUGJLCZOARNFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NC3CCCCCCC3 |
Origin of Product |
United States |
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